molecular formula C11H12N2O2 B15331771 (1h-Pyrrolo[2,3-c]pyridin-3-yl)-acetic acid ethyl ester

(1h-Pyrrolo[2,3-c]pyridin-3-yl)-acetic acid ethyl ester

Cat. No.: B15331771
M. Wt: 204.22 g/mol
InChI Key: JFYQAXCBOVZBBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1h-Pyrrolo[2,3-c]pyridin-3-yl)-acetic acid ethyl ester is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-c]pyridine core fused with an acetic acid ethyl ester moiety. Its distinct chemical properties make it a valuable subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1h-Pyrrolo[2,3-c]pyridin-3-yl)-acetic acid ethyl ester typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[2,3-c]pyridine core, which can be achieved through cyclization reactions involving suitable precursors. For instance, commercially available 2-bromo-5-methylpyridine can be reacted with m-chloroperbenzoic acid to obtain 2-bromo-5-methyl-pyridine-1-oxide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

(1h-Pyrrolo[2,3-c]pyridin-3-yl)-acetic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrrolo[2,3-c]pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(1h-Pyrrolo[2,3-c]pyridin-3-yl)-acetic acid ethyl ester has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1h-Pyrrolo[2,3-c]pyridin-3-yl)-acetic acid ethyl ester involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolo[3,2-c]pyridine: Shares a similar core structure but differs in the position of the nitrogen atom.

    1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a different ring fusion pattern.

    1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione: Contains additional functional groups that confer different chemical properties.

Uniqueness

(1h-Pyrrolo[2,3-c]pyridin-3-yl)-acetic acid ethyl ester is unique due to its specific ester functional group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

ethyl 2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetate

InChI

InChI=1S/C11H12N2O2/c1-2-15-11(14)5-8-6-13-10-7-12-4-3-9(8)10/h3-4,6-7,13H,2,5H2,1H3

InChI Key

JFYQAXCBOVZBBN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CNC2=C1C=CN=C2

Origin of Product

United States

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